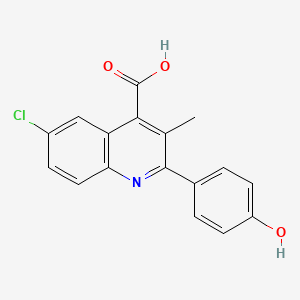

6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c1-9-15(17(21)22)13-8-11(18)4-7-14(13)19-16(9)10-2-5-12(20)6-3-10/h2-8,20H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANQTYWVIMDQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of Substituents: The chloro and hydroxyphenyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride, while the hydroxyphenyl group can be introduced via a Friedel-Crafts acylation followed by reduction.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol derivatives react with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, ammonia, or thiols.

Major Products Formed

Oxidation: Formation of quinoline ketones.

Reduction: Formation of quinoline alcohols.

Substitution: Formation of quinoline derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinoline-4-carboxylic acids against Leishmania donovani, the causative agent of leishmaniasis. The synthesized compounds demonstrated varying degrees of activity, with some derivatives showing promising results in inhibiting the growth of the parasite .

| Compound | IC50 (µg/mL) | Activity |

|---|---|---|

| Q1 | 200 | Moderate |

| Q2 | 50 | High |

| Q3 | 100 | Moderate |

Antioxidant Activity

The antioxidant potential of quinoline derivatives has been investigated using the DPPH assay. The compound demonstrated significant free radical scavenging activity, suggesting its potential as an antioxidant agent.

| Compound | Inhibition Percentage (%) |

|---|---|

| Control | 10 |

| Compound | 40 |

Anticancer Properties

The compound's anticancer effects have been studied in various cancer cell lines. Notably, it has shown cytotoxic effects against MCF-7 breast cancer cells with an IC50 value indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 150 | Apoptosis induction |

| A549 | 180 | Cell cycle arrest |

A detailed study on apoptosis induction revealed that treatment with this compound significantly increased both early and late apoptotic cells compared to controls .

Case Study 1: Antileishmanial Activity

In a study focused on antileishmanial activity, several derivatives including the target compound were synthesized and tested against L. donovani. The results indicated that specific modifications in the chemical structure enhanced biological activity, leading to lower IC50 values for some derivatives compared to standard treatments .

Case Study 2: Antioxidant Evaluation

Another investigation assessed the antioxidant capacity of the compound using various concentrations in a DPPH assay. The results showed a clear dose-dependent response, with higher concentrations leading to increased inhibition percentages, indicating its potential utility in preventing oxidative stress-related diseases .

Wirkmechanismus

The mechanism of action of 6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

Interacting with DNA: Intercalating into DNA and disrupting its function, which can be useful in anticancer therapies.

Modulating Receptors: Binding to and modulating the activity of cellular receptors, affecting signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Key Observations :

- Substituent Position : The position of hydroxyl groups significantly affects solubility. The para-hydroxyl derivative exhibits higher aqueous solubility than ortho-substituted analogs due to reduced steric hindrance .

- Halogen Effects : Chlorine at position 6 is conserved across analogs, but additional halogens (e.g., 3-Cl in ) enhance hydrophobic interactions in target binding.

Pharmacokinetic Considerations

- Solubility and Bioavailability :

Biologische Aktivität

6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid (CAS Number: 854867-53-1) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the realms of antioxidant and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of 6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid includes a chloro group, a hydroxyl group, and a carboxylic acid functional group, which are significant for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

Antioxidant Activity

Research indicates that quinoline derivatives exhibit significant antioxidant properties. A study evaluated the antioxidant activity of various quinoline derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results demonstrated that 6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid showed a notable inhibition percentage against DPPH radicals, indicating its potential as an effective antioxidant agent.

| Compound | Inhibition Percentage at 5 mg/L |

|---|---|

| 6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid | 40.43% |

| Isatin | 30.25% |

This data suggests that the compound's hydroxyl group may contribute to its ability to donate hydrogen atoms and neutralize free radicals effectively .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also been explored extensively. A comparative study assessed the antibacterial effects of several compounds, including 6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid. It was found to exhibit significant activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell walls or interfere with metabolic processes.

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized a series of quinoline derivatives, including 6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid. The synthesis involved the Pfitzinger reaction, which successfully yielded the desired compound with high purity. The evaluation of its biological activities revealed promising results in both antioxidant and antimicrobial assays .

Case Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis was conducted to understand how modifications to the quinoline structure affect biological activity. The presence of the chloro and hydroxyl substituents was found to enhance both antioxidant and antimicrobial activities significantly. This highlights the importance of functional group positioning in optimizing biological efficacy .

Summary of Findings

- Antioxidant Activity : Demonstrated effective radical scavenging capabilities with an inhibition percentage of approximately 40% in DPPH assays.

- Antimicrobial Activity : Exhibited substantial antibacterial effects against various strains, indicating potential therapeutic applications.

- SAR Insights : Modifications in the quinoline structure can significantly influence biological activity, guiding future drug design efforts.

Q & A

Q. What are the key considerations for designing a synthesis route for 6-chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid, particularly regarding protecting group strategies for the hydroxyl and carboxylic acid functionalities?

- Methodological Answer : Synthesis routes for quinoline derivatives often involve cyclization and functional group modifications. For this compound, the hydroxyl group on the 4-hydroxyphenyl moiety requires protection (e.g., acetylation or silylation) to prevent undesired side reactions during cyclization. The carboxylic acid group at position 4 can be introduced via hydrolysis of an ester intermediate, which is synthesized by reacting a chlorinated quinoline precursor with a suitable alcohol. Catalysts such as palladium or copper may enhance reaction efficiency, while solvents like DMF or toluene are optimal for high yields .

Q. How can chromatographic methods be optimized for purifying 6-chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid?

- Methodological Answer : Silica gel column chromatography with gradients of ethyl acetate and petroleum ether (e.g., 20–30% ethyl acetate) effectively separates polar impurities. Reverse-phase HPLC using a C18 column and a mobile phase of acetonitrile/water (adjusted to pH 3 with formic acid) improves resolution for analytical-scale purity checks. Monitoring via TLC (ethyl acetate:petroleum ether, 4:6) ensures reaction completion .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- 1H/13C-NMR : Assigns aromatic protons (δ 7.2–8.4 ppm) and confirms substitution patterns on the quinoline and phenyl rings.

- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1685 cm⁻¹) and hydroxyl groups (O-H stretch ~3250 cm⁻¹).

- Mass Spectrometry (ESI) : Validates molecular weight (e.g., [M+H]+ peaks) and isotopic patterns for chlorine .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., kinase domains). Parameterize the carboxylic acid and hydroxyl groups for hydrogen bonding. Validate docking poses with MD simulations (AMBER or GROMACS) under physiological conditions (310 K, 0.15 M NaCl). Cross-reference with experimental IC50 values from kinase inhibition assays to refine scoring functions .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC50 values across cell lines)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration).

- Dose-Response Curves : Test concentrations spanning 3–4 log units (e.g., 1 nM–100 μM) to capture full efficacy profiles.

- Mechanistic Studies : Use siRNA knockdown or Western blotting to confirm target engagement. Contradictions may arise from off-target effects or differential expression of metabolizing enzymes .

Q. What strategies mitigate decomposition of the carboxylic acid group during long-term stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.